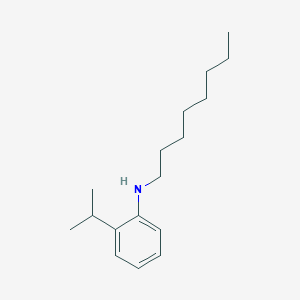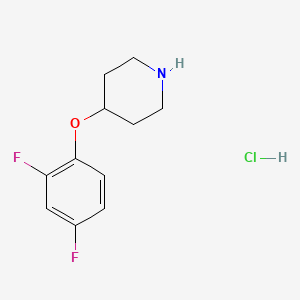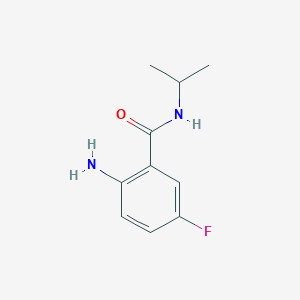![molecular formula C21H27NO3 B1389472 N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)anilin CAS No. 1040690-59-2](/img/structure/B1389472.png)
N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)anilin
Übersicht
Beschreibung
N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline, abbreviated as NMP-THFMA, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that has been used in studies of organic synthesis and chemical reactions. NMP-THFMA is also known as 4-methylphenoxypropyl-2-furanmethanamine and has a molecular weight of 197.22 g/mol. NMP-THFMA is a useful tool in the laboratory due to its unique properties, such as its stability and low toxicity.
Wirkmechanismus
NMP-THFMA is thought to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing it from catalyzing the reaction. This inhibition can be reversible or irreversible, depending on the type of enzyme and the concentration of NMP-THFMA. Additionally, NMP-THFMA can interact with other molecules in the cell, such as proteins, DNA, and RNA, and can affect the activity of these molecules.
Biochemical and Physiological Effects
NMP-THFMA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that NMP-THFMA can inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. Additionally, NMP-THFMA has been shown to interact with proteins involved in signal transduction pathways, which can lead to changes in gene expression and cell behavior. In vivo studies have shown that NMP-THFMA can affect the metabolism of drugs and can have effects on the cardiovascular system, the nervous system, and the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
NMP-THFMA has several advantages for laboratory experiments. It is a stable compound that is not easily degraded, and it is relatively non-toxic. Additionally, it is easy to synthesize and can be used at low concentrations. However, there are some limitations to using NMP-THFMA in laboratory experiments. It is not soluble in water, so it must be dissolved in organic solvents. Additionally, it can interact with other molecules in the cell, so experiments must be carefully designed to avoid unwanted interactions.
Zukünftige Richtungen
There are several potential future directions for research on NMP-THFMA. These include further investigation into its mechanism of action, its effects on drug metabolism, and its effects on signal transduction pathways. Additionally, further studies could be done to investigate its effects on the cardiovascular system, the nervous system, and the immune system. Finally, research could be done to investigate the potential therapeutic applications of NMP-THFMA and to develop novel drugs based on its structure.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach wissenschaftlichen Forschungsanwendungen von N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)anilin durchgeführt, aber leider sind nur begrenzte Informationen über spezifische Anwendungen für diese Verbindung im öffentlichen Bereich verfügbar. Die Verbindung wird von Santa Cruz Biotechnology als Spezialprodukt für die Proteomforschung erwähnt , und sie wird auch von anderen Anbietern wie Selleck Chemicals und VWR International gelistet . Detaillierte Anwendungen in verschiedenen Forschungsbereichen werden jedoch in den Suchergebnissen nicht bereitgestellt.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenoxy)propyl]-4-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-16-5-9-20(10-6-16)25-17(2)14-22-18-7-11-19(12-8-18)24-15-21-4-3-13-23-21/h5-12,17,21-22H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMWBRPHPTDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CNC2=CC=C(C=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Tetrahydro-2-furanylmethyl)amino]propanamide](/img/structure/B1389389.png)
![2-[(3-Methoxypropyl)amino]nicotinic acid](/img/structure/B1389390.png)

![N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide](/img/structure/B1389393.png)

amine](/img/structure/B1389396.png)


![2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1389403.png)

![6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1389406.png)

![5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid](/img/structure/B1389409.png)
